molecular formula C5H13NO B140979 1-Dimethylamino-2-propanol CAS No. 108-16-7

1-Dimethylamino-2-propanol

Cat. No.: B140979
CAS No.: 108-16-7
M. Wt: 103.16 g/mol
InChI Key: NCXUNZWLEYGQAH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Dimethylamino-2-propanol is a tertiary amine and a dimethylamino-alcohol with a high boiling point . It is a potent protector against mechlorethamine cytotoxicity and inhibitor of choline uptake

Cellular Effects

It is known to be a potent protector against mechlorethamine cytotoxicity This suggests that it may have a role in protecting cells from certain types of damage

Molecular Mechanism

It is known to inhibit choline uptake , which suggests that it may interact with choline transporters or enzymes involved in choline metabolism

Metabolic Pathways

It is known to inhibit choline uptake , suggesting that it may interact with enzymes or cofactors involved in choline metabolism

Preparation Methods

Dimepranol can be synthesized through various methods. One common synthetic route involves the reaction of dimethylamine with propylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control .

Chemical Reactions Analysis

Dimepranol undergoes several types of chemical reactions, including:

    Oxidation: Dimepranol can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form simpler compounds or intermediates.

    Substitution: Dimepranol can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Dimepranol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Dimepranol is similar to other amino alcohols, such as dimethylaminoisopropanol. its unique combination with inosine in inosine pranobex sets it apart due to its specific immunomodulatory and antiviral properties . Other similar compounds include:

Dimepranol’s unique properties and applications make it a valuable compound in both scientific research and pharmaceutical industries.

Properties

IUPAC Name

1-(dimethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXUNZWLEYGQAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5031210
Record name Dimepranol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propanol, 1-(dimethylamino)-
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CAS No.

108-16-7
Record name 1-(Dimethylamino)-2-propanol
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URL https://commonchemistry.cas.org/detail?cas_rn=108-16-7
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Record name Dimepranol [INN]
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Record name 1-(Dimethylamino)-2-propanol
Source DTP/NCI
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Record name 2-Propanol, 1-(dimethylamino)-
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Record name Dimepranol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(dimethylamino)propan-2-ol
Source European Chemicals Agency (ECHA)
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Record name DIMEPRANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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